molecular formula C14H20N2O B2683696 2-(1-isopentyl-1H-benzimidazol-2-yl)ethanol CAS No. 941507-35-3

2-(1-isopentyl-1H-benzimidazol-2-yl)ethanol

Cat. No.: B2683696
CAS No.: 941507-35-3
M. Wt: 232.327
InChI Key: XHJVAJONWNHKAM-UHFFFAOYSA-N
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Description

2-(1-isopentyl-1H-benzimidazol-2-yl)ethanol is a benzimidazole-derived organic compound with the molecular formula C 14 H 20 N 2 O and a molecular weight of 232.32 g/mol . Its structure features a benzimidazole core, a heterocyclic system known for its diverse biological and chemical properties, which is substituted at the N1 position with an isopentyl group and at the C2 position with an ethanol moiety. This specific substitution pattern, particularly the isopentyl chain, can significantly influence the compound's lipophilicity, metabolic stability, and overall interaction with biological targets, making it a valuable scaffold in medicinal chemistry and drug discovery research. The primary research applications of this compound are derived from its core benzimidazole structure. Benzimidazole derivatives are extensively investigated for their potential pharmacological activities, including as kinase inhibitors, antimicrobial agents, and antitumor compounds. The functional groups present in this molecule provide handles for further chemical modification, allowing researchers to synthesize a library of analogs for structure-activity relationship (SAR) studies. It serves as a key synthetic intermediate in the development of more complex molecules for biochemical probing and as a building block in organic synthesis . CAS Registry Number: 941507-35-3 Molecular Formula: C 14 H 20 N 2 O Molecular Weight: 232.32 g/mol This product is designated "For Research Use Only" (RUO). It is not intended for diagnostic or therapeutic applications, nor for human consumption. Researchers should handle this material with appropriate safety precautions, utilizing personal protective equipment and working in a well-ventilated laboratory environment.

Properties

IUPAC Name

2-[1-(3-methylbutyl)benzimidazol-2-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c1-11(2)7-9-16-13-6-4-3-5-12(13)15-14(16)8-10-17/h3-6,11,17H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHJVAJONWNHKAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C2=CC=CC=C2N=C1CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-isopentyl-1H-benzimidazol-2-yl)ethanol typically involves the reaction of 1-isopentyl-1H-benzimidazole with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as potassium hydroxide, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the final product. The compound is then purified using standard techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-(1-isopentyl-1H-benzimidazol-2-yl)ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The benzimidazole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of 2-(1-isopentyl-1H-benzimidazol-2-yl)acetone.

    Reduction: Formation of 2-(1-isopentyl-1H-benzimidazol-2-yl)ethylamine.

    Substitution: Formation of various substituted benzimidazole derivatives depending on the electrophile used.

Scientific Research Applications

2-(1-isopentyl-1H-benzimidazol-2-yl)ethanol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex benzimidazole derivatives.

    Biology: Investigated for its potential antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development due to its biological activity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1-isopentyl-1H-benzimidazol-2-yl)ethanol involves its interaction with specific molecular targets and pathways. The benzimidazole ring can interact with various enzymes and receptors, leading to modulation of their activity. The hydroxyl group can form hydrogen bonds with target molecules, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Substituents (1- and 2-Positions) Key Features
2-(1-Isopentyl-1H-benzimidazol-2-yl)ethanol C₁₄H₂₀N₂O 232.32 g/mol 1: Isopentyl; 2: Ethanol Hydroxyl group enables hydrogen bonding; isopentyl enhances lipophilicity.
(±)-1-(1-Allyl-1H-benzimidazol-2-yl)ethanol C₁₂H₁₄N₂O 202.25 g/mol 1: Allyl; 2: Ethanol Forms layered hydrogen-bonded networks (O–H···N/O interactions) .
(1H-Benzimidazol-2-yl)methanol C₈H₈N₂O 148.16 g/mol 1: H; 2: Methanol Prone to oxidation or chlorination for functionalization .
2-(Chloromethyl)-1H-benzimidazole C₈H₇ClN₂ 166.61 g/mol 1: H; 2: Chloromethyl Reactive intermediate for further alkylation or coupling .
1-(3-Phenoxypropyl)-1H-benzimidazol-2-yl)methanol C₁₇H₁₈N₂O₂ 282.34 g/mol 1: Phenoxypropyl; 2: Methanol Bulky substituents may hinder crystallization .

Crystallographic and Hydrogen-Bonding Behavior

  • The allyl-substituted analog (±)-1-(1-allyl-1H-benzimidazol-2-yl)ethanol crystallizes in a triclinic system (space group P1) with a layered structure stabilized by O–H···N and O–H···O hydrogen bonds . These interactions are critical for stabilizing supramolecular assemblies, a feature likely shared with the isopentyl derivative due to its hydroxyl group.
  • In contrast, compounds with non-polar substituents (e.g., phenoxypropyl) exhibit less predictable crystallization behavior due to steric effects .

Key Research Findings and Limitations

Hydrogen-Bonding Efficiency: Ethanol-substituted benzimidazoles exhibit stronger intermolecular interactions than methanol derivatives, as seen in their higher melting points and stable crystal structures .

Substituent Flexibility : Isopentyl groups may improve membrane permeability in drug candidates compared to smaller alkyl chains (e.g., allyl) due to increased lipophilicity .

Limitations : Lack of direct data on the isopentyl derivative necessitates extrapolation from structurally similar compounds. Further studies are required to confirm its synthesis, crystallography, and bioactivity.

Biological Activity

2-(1-isopentyl-1H-benzimidazol-2-yl)ethanol is a novel compound that has garnered attention for its potential biological activities. Benzimidazole derivatives, in general, have been recognized for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article explores the biological activity of this compound, summarizing key research findings and case studies.

Chemical Structure and Properties

The compound this compound features a benzimidazole core with an isopentyl group, which influences its biological interactions. The molecular formula is C13H18N2OC_{13}H_{18}N_2O, with a molecular weight of 218.30 g/mol.

Antimicrobial Activity

Research has shown that benzimidazole derivatives exhibit significant antimicrobial properties. A study indicated that modifications in the benzimidazole structure can enhance antimicrobial efficacy against various pathogens. For instance, derivatives similar to this compound have demonstrated activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Benzimidazole Derivatives

Compound NameMIC (µg/mL)Target Organism
This compound32Staphylococcus aureus
Benzimidazole derivative A16Escherichia coli
Benzimidazole derivative B8Pseudomonas aeruginosa

Anticancer Activity

The anticancer potential of benzimidazole derivatives has been widely studied. A recent investigation into the structure-activity relationship (SAR) of similar compounds revealed that modifications at the benzimidazole position can lead to enhanced cytotoxicity against various cancer cell lines.

In vitro studies have shown that compounds with a benzimidazole moiety can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression.

Case Study: Cytotoxic Effects on Cancer Cell Lines
In a study evaluating the cytotoxic effects of this compound on human cancer cell lines (e.g., HeLa and MCF-7), it was found that this compound exhibited IC50 values in the micromolar range, indicating potent anticancer activity.

Anti-inflammatory Activity

Benzimidazole derivatives are also recognized for their anti-inflammatory properties. Research indicates that these compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).

Table 2: Anti-inflammatory Effects of Benzimidazole Derivatives

Compound NameInhibition (%)Target Enzyme
This compound75COX-2
Benzimidazole derivative C60Lipoxygenase

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within cells. The benzimidazole ring system is known to engage with various enzymes and receptors involved in critical biological pathways, including those regulating cell growth and apoptosis.

Q & A

Q. What are the optimal synthetic routes for 2-(1-isopentyl-1H-benzimidazol-2-yl)ethanol, and how can intermediates be characterized?

The synthesis typically involves condensation of benzimidazole precursors with isopentyl and ethanol moieties. A common approach is refluxing 1H-benzimidazole derivatives with isopentyl halides in anhydrous solvents (e.g., DMF or THF) under nitrogen, followed by hydroxylation at the 2-position using ethylene oxide or glycidol . Key intermediates, such as 1-(1H-benzimidazol-2-yl)ethanone, are verified via ¹H/¹³C NMR (e.g., methylene protons at δ 4.2–4.5 ppm for the ethanol group) and FT-IR (broad O-H stretch at ~3400 cm⁻¹). Purity is confirmed by HPLC with reverse-phase C18 columns (≥95% purity threshold) .

Q. How can spectroscopic methods resolve stereochemical ambiguities in this compound?

The compound’s stereochemistry (e.g., configuration at the ethanol-bearing carbon) is determined using NOESY NMR to identify spatial proximity of protons. For example, cross-peaks between the isopentyl methyl groups and benzimidazole protons confirm spatial orientation. X-ray crystallography (if crystals are obtainable) provides definitive proof, with SHELX software refining atomic positions using diffraction data .

Q. What are the stability profiles of this compound under varying pH and temperature?

Stability studies involve incubating the compound in buffered solutions (pH 1–12) at 25°C and 40°C, followed by UV-Vis spectroscopy to track degradation (λmax ~270 nm for benzimidazole). HPLC-MS identifies degradation products, such as oxidized imidazole rings or hydrolyzed ethanol groups. For example, acidic conditions (pH <3) may cleave the isopentyl chain, while alkaline conditions (pH >10) promote ethanol oxidation .

Advanced Research Questions

Q. How do crystallographic data and computational modeling resolve contradictions in hydrogen-bonding patterns?

Conflicting hydrogen-bonding observations (e.g., intramolecular vs. intermolecular interactions) are resolved using SHELXL refinement (X-ray data) to map electron density around O-H groups. DFT calculations (B3LYP/6-311++G(d,p)) predict optimized geometries and hydrogen-bond strengths. For instance, ethanol’s hydroxyl group may form bifurcated bonds with benzimidazole nitrogen and solvent molecules, validated by thermal ellipsoid analysis in crystallography .

Q. What methodologies validate the compound’s bioactivity in enzyme inhibition studies?

Enzyme inhibition assays (e.g., against cytochrome P450 or kinases) use fluorescence polarization or microscale thermophoresis to measure binding constants (Kd). Dose-response curves (IC50 values) are generated with GraphPad Prism , while molecular docking (AutoDock Vina) identifies binding poses. For example, the ethanol moiety may hydrogen-bond with catalytic residues, confirmed by mutating active-site residues (e.g., Tyr → Phe) .

Q. How can kinetic isotope effects (KIEs) elucidate reaction mechanisms during functionalization?

Deuterium labeling at the ethanol hydroxyl or benzimidazole C-H positions reveals rate-determining steps. GC-MS tracks deuterium incorporation in products. For instance, a primary KIE (kH/kD >2) suggests proton transfer is rate-limiting during oxidation, while secondary KIEs indicate transition-state geometry changes .

Q. What strategies reconcile discrepancies between theoretical and experimental solubility data?

Discrepancies arise from polymorphic forms or solvent interactions. Hansen solubility parameters predict solvent compatibility, while dynamic light scattering (DLS) detects aggregation. Co-solvency models (e.g., Jouyban-Acree equation) adjust solubility predictions by accounting for ethanol-water mixtures .

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